N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide
Description
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is an oxalamide derivative featuring a complex N1 substituent comprising a 1-methylindolin-5-yl group and a piperidin-1-yl moiety attached to an ethyl backbone. The N2 position is substituted with a propyl group. The compound’s piperidine ring likely adopts a chair conformation, as observed in related piperidine-containing structures, which influences hydrogen bonding and crystal packing .
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLNPMHIMXMWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from a suitable precursor, the indoline ring can be synthesized through cyclization reactions.
Attachment of the Piperidine Group: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide bond through the reaction of an oxalyl chloride derivative with the amine groups of the indoline and piperidine intermediates.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indoline and piperidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The table below summarizes key structural features of the target compound and its analogs:
*Inferred values based on structural analogs.
Key Observations:
- N2 Substituent Diversity: The N2 position varies from linear alkyl chains (ethyl, propyl) to branched (isobutyl) and aromatic heterocycles (thiophen-2-ylmethyl).
- N1 Substituent Modifications: Replacing piperidin-1-yl (6-membered ring) with pyrrolidin-1-yl (5-membered ring) reduces ring size, altering conformational flexibility and steric bulk.
- Aromatic vs. Aliphatic Groups : The thiophen-2-ylmethyl group introduces sulfur-based aromaticity, enabling π-π stacking interactions absent in alkyl-substituted analogs.
Physicochemical and Structural Implications
Hydrogen Bonding and Crystal Packing:
- Piperidine-containing analogs (e.g., ) exhibit O-H⋯N and C-H⋯O hydrogen bonds, forming stable crystal lattices . The target compound’s piperidine moiety likely adopts similar interactions, enhancing crystallinity compared to pyrrolidine analogs.
- The oxalamide backbone serves as a hydrogen bond donor/acceptor, with substituents like thiophen-2-ylmethyl or isoxazol-3-yl introducing additional polar or aromatic interactions.
Molecular Weight and Lipophilicity:
- Molecular weights range from 358.5–426.6 g/mol , with higher values correlating to aromatic or heterocyclic substituents. The thiophene-containing analog has the highest molecular weight (426.6 g/mol), likely increasing lipophilicity and membrane permeability.
- Propyl substitution balances hydrophobicity compared to shorter (ethyl) or branched (isobutyl) chains.
Inferred Pharmacological Relevance
- Piperidine and Indoline Moieties : Commonly found in CNS-targeting drugs due to blood-brain barrier penetration capabilities.
- Thiophene Group : Enhances binding to sulfur-interacting enzymes or receptors .
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by a complex molecular structure that includes an indoline moiety and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H30N4O2, with a molecular weight of approximately 358.486 g/mol. The compound's structure facilitates interactions with various biological targets, which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O2 |
| Molecular Weight | 358.486 g/mol |
| Purity | ~95% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indoline component is known for its role in modulating serotonin receptors, while the piperidine moiety enhances binding affinity to various biological targets, potentially leading to therapeutic effects in neurological disorders and cancer treatment .
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, investigations into related indoline derivatives have shown their potential as inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Neuropharmacology
Research has also highlighted the neuropharmacological potential of this compound. The indoline structure may contribute to modulation of neurotransmitter systems, suggesting possible applications in treating mood disorders or neurodegenerative diseases .
Study on Anticancer Properties
A study conducted on a related oxalamide compound demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis via activation of caspase pathways, showcasing the potential for this compound to exhibit similar effects .
Neuropharmacological Assessment
In another case study, an analog of this compound was evaluated for its effects on serotonin receptor modulation. Results indicated that the compound could enhance serotonin signaling, which may be beneficial in alleviating symptoms associated with depression and anxiety .
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